5-amino-N,N-dimethyl-1H-pyrazole-4-carboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
5-amino-N,N-dimethyl-1H-pyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O/c1-10(2)6(11)4-3-8-9-5(4)7/h3H,1-2H3,(H3,7,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKKLWOKERSXLDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=C(NN=C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
741209-40-5 | |
| Record name | 5-amino-N,N-dimethyl-1H-pyrazole-4-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-N,N-dimethyl-1H-pyrazole-4-carboxamide typically involves the cyclization of appropriate precursors. One common method includes the reaction of hydrazine derivatives with β-diketones or β-ketoesters under acidic or basic conditions. The reaction conditions often involve refluxing in solvents like ethanol or methanol.
Industrial Production Methods
In industrial settings, the production of this compound may involve multi-step synthesis starting from readily available raw materials. The process may include steps like nitration, reduction, and cyclization, followed by purification techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
5-amino-N,N-dimethyl-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxamide group can be reduced to form corresponding amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with similar structural motifs to 7-(3-phenyl-1,2,4-oxadiazol-5-yl)-3-(3-phenylpropyl)quinazoline-2,4(1H,3H)-dione exhibit significant antimicrobial properties.
Case Studies
-
Study on Quinazoline Derivatives :
A study evaluated a series of quinazoline derivatives for their antimicrobial activity against Gram-positive and Gram-negative bacteria. The findings suggested that derivatives containing oxadiazole exhibited enhanced antimicrobial efficacy compared to standard drugs . -
Antibacterial Screening :
In another study focused on quinazoline derivatives, compounds were synthesized and screened using the agar well diffusion method. The results indicated that several compounds demonstrated moderate to significant antibacterial activity against various bacterial strains .
Anticancer Potential
The compound is also being investigated for its potential anticancer properties. Quinazolines have been recognized for their ability to inhibit cancer cell proliferation through various mechanisms.
Case Studies
-
Fluoroquinolone-like Inhibitors :
Research has shown that quinazoline derivatives can act as fluoroquinolone-like inhibitors of bacterial gyrase and DNA topoisomerase IV. These mechanisms are crucial for developing novel antimicrobial agents that can combat drug-resistant bacterial strains . -
Anticancer Activity Evaluation :
A recent study reported the synthesis and evaluation of various quinazoline derivatives for their anticancer activity against different cancer cell lines. Compounds showed promising results in inhibiting cancer cell growth and inducing apoptosis .
Mechanism of Action
The mechanism of action of 5-amino-N,N-dimethyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. The amino and carboxamide groups can form hydrogen bonds with biological macromolecules, influencing their activity. The compound may inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Pyrazole Carboxamide Derivatives
Substituent Effects on Physicochemical Properties
- 5-Chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl)-3-methyl-1H-pyrazole-4-carboxamides (): Derivatives such as 3a–3e feature chloro, cyano, and aryl substituents. These groups increase molecular weight (403–437 g/mol) and melting points (123–183°C) compared to the target compound (154.17 g/mol).
- 4-Amino-N,1-Dimethyl-1H-Pyrazole-5-Carboxamide (): Structural isomer with a methyl group at position 1 instead of dimethylcarboxamide. This minor alteration reduces steric hindrance, possibly increasing metabolic stability.
Imidazole and Isoxazole Analogs
Antifungal Imidazole Derivatives ():
- (Z)-5-Amino-N'-Aryl-1-Methyl-1H-Imidazole-4-Carbohydrazonamides: These imidazole derivatives (e.g., 2h, 2k, 2l) exhibit potent antifungal activity against Candida spp. via ROS induction and inhibition of dimorphic transition. Unlike pyrazole carboxamides, the imidazole core facilitates stronger hydrogen bonding, enhancing target affinity.
Immunosuppressive Isoxazole Derivatives ():
- 5-Amino-N,3-Dimethyl-1,2-Oxazole-4-Carbohydrazides (e.g., MM3): The isoxazole ring confers distinct electronic properties, enabling inhibition of TNFα production and apoptosis in Jurkat cells. Compared to pyrazole analogs, isoxazoles exhibit lower toxicity but similar antiproliferative effects.
Carboximidamide and Formimidamide Derivatives
- N′-(4-Cyano-1-Phenyl-1H-Pyrazol-5-yl)-N,N-Dimethylimidoformamide (): The imidoformamide group introduces rigidity, which may improve binding specificity in kinase inhibitors.
Data Tables
Table 1. Structural and Physicochemical Comparison
| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Substituents | Biological Activity | Evidence |
|---|---|---|---|---|---|---|
| 5-Amino-N,N-dimethyl-1H-pyrazole-4-carboxamide | C₆H₁₀N₄O | 154.17 | - | 5-NH₂, 4-(N,N-dimethyl) | Not reported | 15 |
| 5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1H-pyrazole-4-carboxamide (3a) | C₂₁H₁₅ClN₆O | 403.1 | 133–135 | 5-Cl, 4-cyano, phenyl | Antifungal (inferred) | 1 |
| 5-Amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxamide | C₉H₉N₅O | 227.20 | - | 1-pyridyl | Antibacterial (inferred) | 18 |
| MM3 (Isoxazole derivative) | C₁₃H₁₄N₄O₃ | 298.28 | - | 2,4-dihydroxyphenyl | Immunosuppressive | 4 |
Biological Activity
5-Amino-N,N-dimethyl-1H-pyrazole-4-carboxamide (commonly referred to as 5-amino pyrazole) is a compound that has garnered attention for its diverse biological activities, particularly in the fields of oncology and infectious disease treatment. This article delves into the compound's mechanisms of action, biochemical properties, and potential therapeutic applications, supported by relevant research findings and case studies.
Target Interactions
5-amino pyrazole primarily interacts with specific biological targets, notably the fibroblast growth factor receptors (FGFRs) . Aberrant activation of FGFRs is implicated in various cancers, making them a critical target for therapeutic intervention. The compound has been identified as a covalent inhibitor that irreversibly binds to FGFR1, which is significant due to its role in tumor proliferation and survival pathways .
Biochemical Pathways
The inhibition of FGFRs by 5-amino pyrazole leads to disruption in several key signaling pathways involved in cell proliferation and survival. This is particularly relevant in estrogen receptor-positive breast cancer cells (e.g., MCF-7), where the compound exhibits strong growth-inhibitory effects . Additionally, it has been shown to affect pathways related to adenosine metabolism, acting as an inhibitor of adenosine deaminase .
Biological Properties
Anticancer Activity
Research indicates that 5-amino pyrazole derivatives demonstrate significant anticancer properties. For example:
- In vitro studies have shown that the compound effectively suppresses the proliferation of various cancer cell lines, including lung (NCI-H520), gastric (SNU-16), and breast cancer cells (MDA-MB-231) with IC50 values ranging from 19 to 99 nM .
- In vivo studies using mouse models have confirmed its efficacy against Cryptosporidium parvum, a major cause of pediatric diarrhea, suggesting potential applications beyond oncology .
Table 1: Summary of Biological Activities and Efficacy
| Activity | Cell Line/Model | IC50 Values (nM) | Notes |
|---|---|---|---|
| Anticancer | MCF-7 | 50 | Selective for estrogen receptor-positive cells |
| Anticancer | NCI-H520 | 19 | Strong inhibition observed |
| Anticancer | SNU-16 | 59 | Effective against gastric cancer |
| Antiparasitic | C. parvum (mouse model) | Not specified | Efficacious with no observed toxicity |
Case Study: FGFR Inhibition
A study focused on designing derivatives of 5-amino pyrazole aimed at overcoming drug resistance associated with FGFR mutations. The representative compound demonstrated nanomolar activity against both wild-type and mutant FGFRs. The structural analysis revealed that these derivatives maintain effective binding even in the presence of gatekeeper mutations that typically confer resistance to other inhibitors .
Applications in Drug Development
5-amino pyrazole is not only significant for its anticancer properties but also shows promise in other therapeutic areas:
Q & A
Basic: What synthetic methodologies are commonly employed for synthesizing 5-amino-N,N-dimethyl-1H-pyrazole-4-carboxamide?
Answer:
A standard approach involves cyclocondensation of ethyl acetoacetate with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and hydrazine derivatives. For example, 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate is synthesized via cyclocondensation, followed by basic hydrolysis to yield the carboxylic acid derivative . Modifications include substituting phenylhydrazine with dimethylamine to introduce the N,N-dimethyl carboxamide group. Post-synthesis purification often employs column chromatography (silica gel) and recrystallization using ethanol/water mixtures. Key validation steps include NMR (¹H/¹³C) and IR spectroscopy to confirm functional groups .
Advanced: How can computational chemistry improve reaction design for pyrazole-4-carboxamide derivatives?
Answer:
Quantum chemical calculations (e.g., density functional theory) can predict transition states and intermediate stability, enabling optimization of reaction conditions. For instance, reaction path search methods from the ICReDD initiative integrate computational predictions with experimental validation, reducing trial-and-error approaches. Parameters like solvent polarity, temperature, and catalyst effects are modeled to enhance yield and selectivity . This hybrid approach is critical for designing novel derivatives with tailored biological or material properties.
Basic: Which spectroscopic and crystallographic techniques validate the structure of this compound?
Answer:
- ¹H/¹³C NMR : Assigns proton environments (e.g., NH₂ at δ 5.8–6.2 ppm) and carbonyl carbons (δ 165–170 ppm) .
- X-ray crystallography : Resolves bond lengths and angles (e.g., N–N bond in the pyrazole ring: ~1.35 Å) .
- IR spectroscopy : Confirms NH₂ (3350–3450 cm⁻¹) and C=O (1680–1700 cm⁻¹) stretches .
- Mass spectrometry : Validates molecular weight (e.g., [M+H]⁺ at m/z 169.1) .
Advanced: How do structural modifications impact biological activity, and how can contradictory data be resolved?
Answer:
Substituent effects are critical. For example:
| Substituent (R) | Melting Point (°C) | Bioactivity Trend |
|---|---|---|
| Phenylamino (4a) | 247 | High enzyme inhibition |
| 4-Methylphenyl (4b) | 178 | Moderate activity |
| 4-Chlorophenyl (4c) | 195 | Variable potency |
Contradictions arise from assay conditions (e.g., pH, cell lines) or purity. Mitigation strategies:
- Standardize assays (e.g., fixed IC₅₀ protocols).
- Use high-purity samples (HPLC ≥95%).
- Compare molecular docking predictions with experimental IC₅₀ values .
Basic: What functional groups dictate the reactivity of this compound?
Answer:
- Amino group (-NH₂) : Participates in nucleophilic substitutions (e.g., acylation, Schiff base formation).
- Carboxamide (-CON(CH₃)₂) : Stabilizes resonance structures, enhancing electrophilic aromatic substitution at the pyrazole C-3 position.
- Pyrazole ring : Acts as a hydrogen bond acceptor via nitrogen atoms, influencing biomolecular interactions .
Advanced: What experimental strategies are used to study interactions with biological targets?
Answer:
- Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (e.g., KD values for enzyme inhibition).
- Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) of ligand-protein binding.
- Molecular Dynamics Simulations : Predicts binding modes and stability (e.g., interactions with kinase ATP pockets).
- Fluorescence Quenching : Assesses conformational changes in biomolecules upon compound binding .
Basic: How is purity assessed after synthesis, and what common impurities arise?
Answer:
- HPLC : Retention time matching with standards (C18 column, acetonitrile/water mobile phase).
- TLC : Rf comparison (silica gel, ethyl acetate/hexane eluent).
- Elemental Analysis : Validates C, H, N percentages (±0.3% theoretical).
Common impurities include unreacted hydrazine derivatives or hydrolysis byproducts (e.g., carboxylic acids), detectable via LC-MS .
Advanced: How are reaction mechanisms (e.g., cyclization) for pyrazole derivatives elucidated?
Answer:
- Kinetic Isotope Effects (KIE) : Differentiates concerted vs. stepwise pathways (e.g., <sup>15</sup>N labeling tracks hydrazine incorporation).
- In-situ IR Spectroscopy : Monitors intermediate formation (e.g., enamine intermediates during cyclocondensation).
- DFT Calculations : Maps energy profiles for ring-closure steps, identifying rate-limiting barriers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
